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molecular formula C14H21NO B126429 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 148258-42-8

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B126429
M. Wt: 219.32 g/mol
InChI Key: RMRODALMKPMZFW-UHFFFAOYSA-N
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Patent
US05690906

Procedure details

A solution of 7-methoxy-2-tetralone (32 mmol. 5 g), n-propylamine (60 mmol. 5 mL), acetic acid (60 mmol. 4 mL), molecular sieves 3A (5 g) in ethanol (25 mL) was stirred at room temperature for 2.5 hrs. The solution was filtered on paper in a Paar bottle and the reduction was carried out with PtO2 (100 mg) as the catalyst, under 30 PSI of hydrogen. When the pressure dropped to 6 PSI (30 min.), the catalyst was removed by elution onto a column (celite 545) with chloroform. The eluent was concentrated under vacuum. The residue, a brown oil, was converted to solid by formation of hydrogen chloride salt in ether/HCl. Several recrystallizations in ether/methanol (60/40) afforded the final product (1) as white crystals (4.28 g, 61% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=O)[CH2:10]2)=[CH:5][CH:4]=1.[CH2:14]([NH2:17])[CH2:15][CH3:16].C(O)(=O)C>C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([NH:17][CH2:14][CH2:15][CH3:16])[CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
3A
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered on paper in a Paar bottle
ADDITION
Type
ADDITION
Details
When the pressure dropped to 6 PSI (30 min.)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by elution onto a column (celite 545) with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Several recrystallizations in ether/methanol (60/40)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(CC2=C1)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.28 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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